![molecular formula C15H22ClNO3 B1424540 Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride CAS No. 1219963-81-1](/img/structure/B1424540.png)
Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride
Overview
Description
“Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride” is a chemical compound with the CAS Number: 936130-82-4 . It has a linear formula of C13H18ClNO2 . The compound is also known as “Methyl 4-(piperidin-4-yl)benzoate hydrochloride” and "Methyl 4-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate hydrochloride" .
Molecular Structure Analysis
The molecular formula of this compound is C16H24ClNO3 . It has an average mass of 313.820 Da and a monoisotopic mass of 313.144470 Da .Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride” are not provided in the search results. For a comprehensive understanding of its chemical reactions, it is suggested to refer to related peer-reviewed papers or technical documents .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride” are not explicitly mentioned in the search results. For detailed information on its physical and chemical properties, it is suggested to refer to its Material Safety Data Sheet (MSDS) or similar resources .Scientific Research Applications
Synthetic Versatility and Pharmaceutical Applications
Compounds such as Methyl-2-formyl benzoate showcase a range of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. These compounds serve as significant structures and excellent precursors in the search for new bioactive molecules, highlighting their importance in synthetic and pharmaceutical fields (S. Farooq & Z. Ngaini, 2019).
Environmental and Biological Interactions
Studies have also explored the environmental presence and biological interactions of similar compounds. For instance, parabens, which share functional groups with the chemical , are widely used as preservatives but have been found ubiquitous in surface water and sediments. Despite their biodegradability, their continuous introduction into the environment and potential weak endocrine-disrupting activities raise concerns about their ecological and health impacts (Camille Haman et al., 2015).
Molecular Interactions and Mechanisms
The interaction of chromone derivatives with biological systems illustrates the antioxidant properties of similar structures, which can neutralize active oxygen and disrupt free radical processes, potentially delaying or inhibiting cell impairment and diseases. The presence of specific functional groups, such as a double bond, a carbonyl group in the chromone structure, and hydroxyl groups, plays a crucial role in their radical scavenging activity. This aspect underscores the importance of chemical structure in determining the biological activity of compounds, which could be relevant to understanding the activity of Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride (Preeti Yadav et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 4-(2-piperidin-2-ylethoxy)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-18-15(17)12-5-7-14(8-6-12)19-11-9-13-4-2-3-10-16-13;/h5-8,13,16H,2-4,9-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXWPYJTYPLNDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



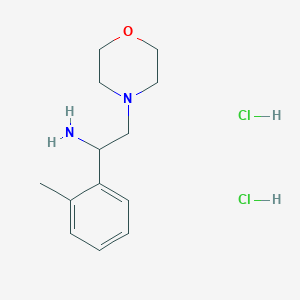
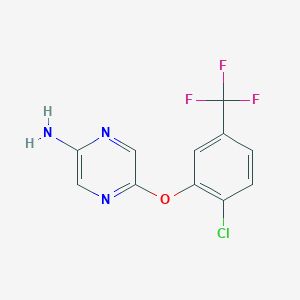
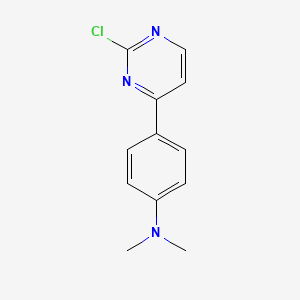

![2-Chloro-5-{[(2,2-dimethylpropyl)carbamoyl]amino}benzoic acid](/img/structure/B1424464.png)

![3-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione hydrochloride](/img/structure/B1424469.png)
![1-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B1424470.png)
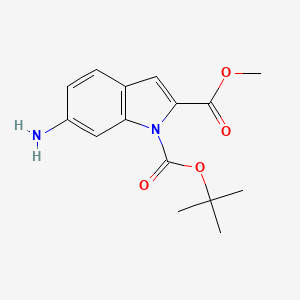
![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone](/img/structure/B1424473.png)

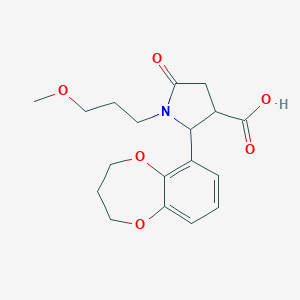
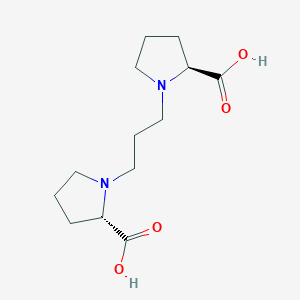
![N-Cbz-3-Amino-8-azabicyclo[3.2.1]octane](/img/structure/B1424480.png)